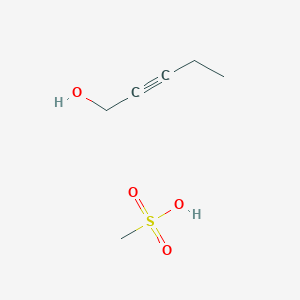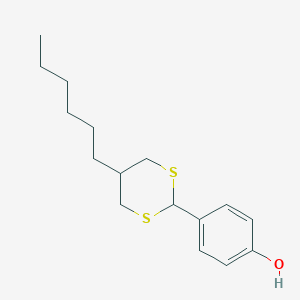![molecular formula C10H10Cl2O3S B14408319 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid CAS No. 83119-56-6](/img/structure/B14408319.png)
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C10H10Cl2O3S It is characterized by the presence of a dichloromethoxyphenyl group attached to a propanoic acid moiety through a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloro-4-methoxyphenol and 3-chloropropanoic acid.
Formation of Sulfanyl Linkage: The phenol group is first converted to a thiol group through a series of reactions involving thiolation agents.
Coupling Reaction: The thiol group is then reacted with 3-chloropropanoic acid under basic conditions to form the sulfanyl linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichloromethoxyphenyl group can be reduced under specific conditions to form corresponding hydro derivatives.
Substitution: The chlorine atoms in the dichloromethoxyphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydro derivatives of the dichloromethoxyphenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-4-methoxyphenyl derivatives: Compounds with similar phenyl groups but different functional groups attached.
Sulfanylpropanoic acids: Compounds with similar sulfanyl linkages but different aromatic groups.
Uniqueness
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid is unique due to the combination of its dichloromethoxyphenyl group and sulfanyl linkage, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
83119-56-6 |
|---|---|
Molekularformel |
C10H10Cl2O3S |
Molekulargewicht |
281.15 g/mol |
IUPAC-Name |
2-(2,3-dichloro-4-methoxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10Cl2O3S/c1-5(10(13)14)16-7-4-3-6(15-2)8(11)9(7)12/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
UHYAPYVXXQIHLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)SC1=C(C(=C(C=C1)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




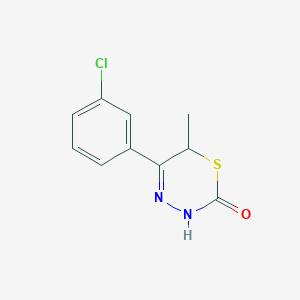
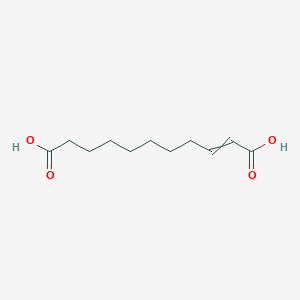
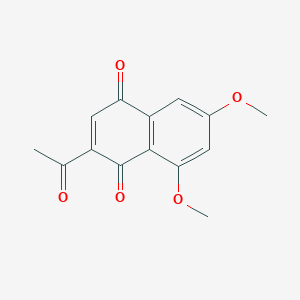
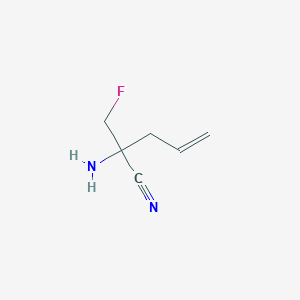
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)

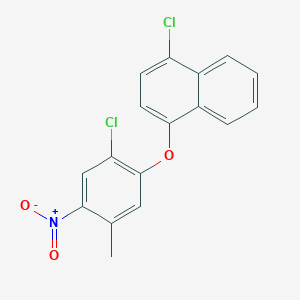

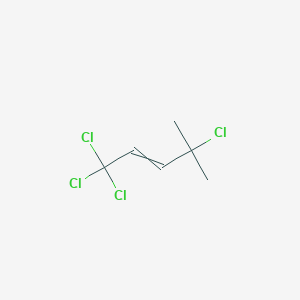
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
